
Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the oxadiazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and modulate the immune response. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate in lab experiments is its potential as an antitumor agent. It has also been found to have anti-inflammatory properties, which makes it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate. One of the most promising directions is the development of this compound as an antitumor agent. More studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water can further enhance its potential applications in various fields.
Synthesemethoden
Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of cyclopropylamine with methyl 2-amino-5-carboxy-1,3,4-oxadiazole-2-carboxylate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as an antitumor agent and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-12-6(11)5-9-10-7(13-5)8-4-2-3-4/h4H,2-3H2,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBBYPVPEJIJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

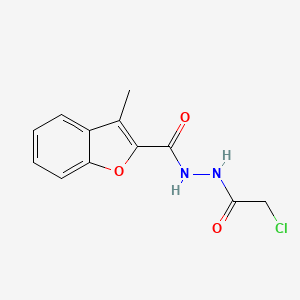
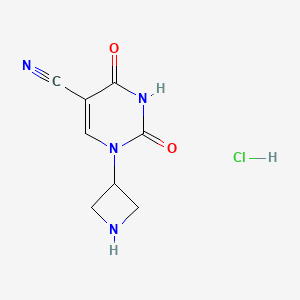
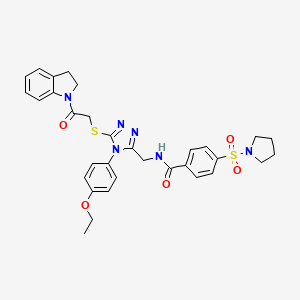
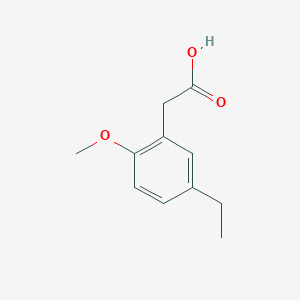
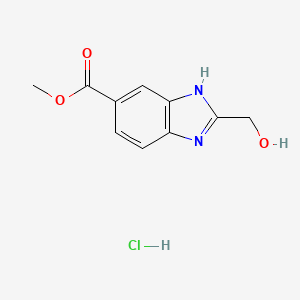
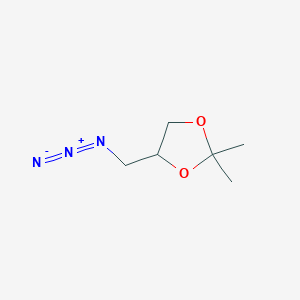
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

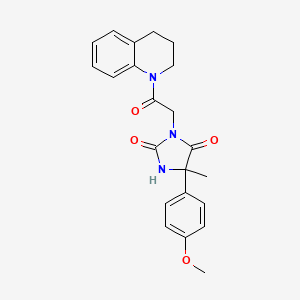
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)
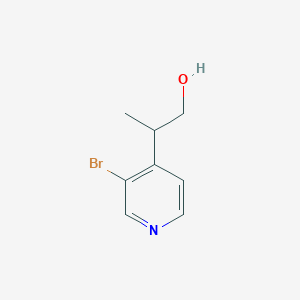
![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)